BENZ(a)ANTHRACENE, 8-BUTYL-
Description
Benz(a)anthracene (B33201) as a Model Compound for Substituted PAH Studies
Benz(a)anthracene, a PAH with four fused benzene (B151609) rings, is often employed as a parent compound in studies investigating the structure-activity relationships of PAHs. scielo.org.mxwikipedia.org While benz(a)anthracene itself exhibits weak to moderate carcinogenic activity, its derivatives, particularly those with alkyl substitutions, can display markedly different biological potencies. nih.govnih.gov
The benz(a)anthracene skeleton provides multiple sites for substitution, allowing researchers to systematically probe how the position and nature of a substituent group influence the molecule's electronic properties, metabolic fate, and ultimately, its biological effects. Studies on various substituted benz(a)anthracenes have been crucial in developing and refining theories of PAH carcinogenesis, such as the "bay region" theory, which predicts that epoxides formed in the sterically hindered bay region of a PAH are particularly carcinogenic. psu.edu
Research Rationale for Alkyl-Substituted Benz(a)anthracenes, with Specific Reference to BENZ(a)ANTHRACENE, 8-BUTYL-
The investigation of alkyl-substituted benz(a)anthracenes is driven by the observation that the position and size of the alkyl group can dramatically alter the parent molecule's carcinogenic and toxicological profile. For instance, methyl substitution at certain positions of the benz(a)anthracene molecule has been shown to significantly enhance its tumor-initiating activity. nih.govscispace.com
Specifically, substitution at the 8-position has been a subject of research interest. Studies on 8-methylbenz[a]anthracene (B135035) have indicated that this substitution enhances the weak tumor-initiating activity of the parent benz[a]anthracene. nih.gov Furthermore, research into the effects of 8-methylbenz[a]anthracene on the aryl hydrocarbon receptor (AhR), a key player in the toxic effects of many PAHs, has been conducted in various fish species. oup.com
The study of BENZ(a)ANTHRACENE, 8-BUTYL-, a synthetic PAH derivative, is a logical extension of this research. ontosight.ai The introduction of a larger butyl group at the 8-position, compared to a methyl group, is expected to have a distinct impact on the molecule's physicochemical properties, such as its solubility, volatility, and interactions with biological systems. ontosight.ai Understanding these effects is crucial for a comprehensive understanding of structure-activity relationships within the benz(a)anthracene family of PAHs. While specific research data on the synthesis and biological activity of BENZ(a)ANTHRACENE, 8-BUTYL- are not widely available in public literature, its study is warranted to further elucidate the role of steric and electronic effects of alkyl substitution on the biological activity of PAHs.
Data Tables
Physicochemical Properties of Benz(a)anthracene and Related Compounds
| Property | Benz(a)anthracene | 8-Methylbenz[a]anthracene |
| CAS Number | 56-55-3 wikipedia.org | 2381-31-9 chemeo.com |
| Molecular Formula | C₁₈H₁₂ wikipedia.org | C₁₉H₁₄ |
| Molecular Weight | 228.29 g/mol wikipedia.org | 242.32 g/mol |
| Appearance | Colorless to yellow-brown fluorescent flakes or powder lookchem.comnih.gov | - |
| Melting Point | 158-161 °C wikipedia.org | - |
| Boiling Point | 435 °C wikipedia.org | - |
| Water Solubility | 0.014 mg/L at 25 °C lookchem.com | - |
| logP (Octanol-Water Partition Coefficient) | 5.91 lookchem.com | - |
Structure
2D Structure
3D Structure
Properties
CAS No. |
63018-64-4 |
|---|---|
Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
8-butylbenzo[a]anthracene |
InChI |
InChI=1S/C22H20/c1-2-3-7-16-9-6-10-18-15-22-19(14-21(16)18)13-12-17-8-4-5-11-20(17)22/h4-6,8-15H,2-3,7H2,1H3 |
InChI Key |
HMFLIULWWNWGBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Benz a Anthracene Derivatives
Strategies for the Synthesis of Benz(a)anthracene (B33201) Scaffolds
The construction of the core tetracyclic framework of benz(a)anthracene is a fundamental step in the synthesis of its derivatives. Various classical and modern synthetic methods have been employed to achieve this.
Classical Cycloaddition Reactions in Benz(a)anthracene Core Synthesis
Classical organic reactions, particularly cycloaddition reactions, have historically been a cornerstone for the synthesis of polycyclic aromatic hydrocarbons, including the benz(a)anthracene scaffold. iitk.ac.in The Diels-Alder reaction, a [4+2] cycloaddition, stands out as a powerful tool for constructing the six-membered rings inherent to the benz(a)anthracene structure. frontiersin.org These reactions typically involve the annulation of a diene onto a dienophile to form a new ring. While effective, these methods can sometimes be limited by issues of regioselectivity and may require harsh reaction conditions. iitk.ac.in
Another classical approach involves Friedel-Crafts reactions, which can be used to build up the cyclic system through alkylation and acylation steps. iitk.ac.in For instance, the Friedel-Crafts acylation of naphthalene (B1677914) with phthalic anhydride (B1165640) has been utilized as a route to the benz(a)anthracene skeleton. libretexts.org This method, however, can lead to mixtures of isomers, necessitating careful control of reaction conditions and purification steps.
Transition Metal-Catalyzed Coupling Reactions for Benz(a)anthracene Framework Assembly
Modern synthetic organic chemistry has seen a transformative shift towards the use of transition metal catalysts, which offer milder reaction conditions and greater selectivity compared to many classical methods. iitk.ac.innih.gov In the context of benz(a)anthracene synthesis, transition metals like palladium, rhodium, and cobalt have proven to be particularly effective. dntb.gov.uanih.govbeilstein-journals.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are widely employed for the formation of carbon-carbon bonds essential for assembling the benz(a)anthracene framework. frontiersin.orgbeilstein-journals.org For example, a highly regioselective synthesis of benz(a)anthracene derivatives has been achieved through a palladium-catalyzed tandem C-H activation/biscyclization reaction. dntb.gov.uanih.gov This method involves the reaction of propargylic carbonates with terminal alkynes to construct the tetracyclic system in a controlled manner.
Rhodium-catalyzed oxidative annulation reactions have also been developed for the synthesis of substituted anthracenes, which can be precursors to benz(a)anthracene derivatives. frontiersin.orgbeilstein-journals.org These reactions often involve the coupling of naphthylamines with alkynes. Furthermore, cobalt-catalyzed [2+2+2] cycloaddition reactions provide another powerful strategy for constructing the aromatic core.
Table 1: Comparison of Synthetic Strategies for Benz(a)anthracene Scaffolds
| Method | Advantages | Disadvantages | Key Transition Metals |
| Classical Cycloaddition (e.g., Diels-Alder) | Well-established, readily available starting materials. | Often requires harsh conditions, can lack regioselectivity. | Not applicable |
| Friedel-Crafts Reactions | Utilizes simple starting materials. | Can produce isomeric mixtures, catalyst deactivation. | Not applicable |
| Transition Metal-Catalyzed Coupling | High regioselectivity, milder reaction conditions. | Catalyst cost and sensitivity, may require specialized ligands. | Palladium, Rhodium, Cobalt |
Regioselective Functionalization and Alkylation of Benz(a)anthracene
Once the benz(a)anthracene core is synthesized, the introduction of substituents at specific positions is crucial for studying structure-activity relationships and for the synthesis of target molecules like BENZ(a)ANTHRACENE, 8-BUTYL-.
Methods for Introducing Alkyl Substituents at Specific Positions, including C-8
The regioselective functionalization of PAHs presents a significant synthetic challenge due to the multiple, often similarly reactive, positions on the aromatic rings. Direct alkylation of the benz(a)anthracene core, for instance via Friedel-Crafts alkylation, is often problematic as it can lead to a mixture of products and is prone to polyalkylation and carbocation rearrangements. libretexts.org
While a direct and selective synthesis of 8-butyl-benz(a)anthracene has not been explicitly reported in the reviewed literature, methods for the preparation of derivatives functionalized at the 8-position provide valuable insights. For example, the synthesis of 8-hydroxybenz[a]anthracene-7,12-diones and related benz[a]anthracenes has been described. acs.org This suggests that a strategy involving the introduction of a directing group or a precursor functional group at the C-8 position, which can then be converted to a butyl group, could be a viable approach.
One potential strategy could involve the regioselective introduction of a halogen at the C-8 position, followed by a transition metal-catalyzed cross-coupling reaction with a butyl-containing organometallic reagent (e.g., butylmagnesium bromide in a Kumada coupling or butylboronic acid in a Suzuki coupling). The challenge lies in the initial regioselective halogenation of the benz(a)anthracene core.
Future Approaches for Targeted Synthesis of BENZ(a)ANTHRACENE, 8-BUTYL-
Future synthetic strategies for the targeted synthesis of BENZ(a)ANTHRACENE, 8-BUTYL- will likely leverage recent advances in C-H activation and directed metalation. These methods offer the potential for highly regioselective functionalization, overcoming the limitations of classical electrophilic substitution reactions.
One promising future approach involves the use of a removable directing group attached to a position adjacent to C-8. This directing group could coordinate to a transition metal catalyst, guiding the C-H activation and subsequent butylation specifically to the 8-position. After the reaction, the directing group would be cleaved to yield the desired product.
Another avenue for exploration is the development of catalysts with high steric and electronic discrimination that can differentiate between the various C-H bonds of the benz(a)anthracene nucleus. Computational modeling could play a crucial role in the design of such catalysts. Furthermore, flow chemistry techniques could be employed to improve the safety and scalability of reactions involving hazardous reagents and to fine-tune reaction conditions for optimal regioselectivity. The development of novel benzannulation reactions that allow for the late-stage introduction of a butyl group at the C-8 position of a precursor molecule also represents a promising direction. researchgate.net
Derivatization for Mechanistic Probes and Analytical Standards
The synthesis of specific derivatives of benz(a)anthracene is essential for their use as mechanistic probes in biological studies and as analytical standards for environmental and toxicological analysis. The presence of a butyl group at the C-8 position in BENZ(a)ANTHRACENE, 8-BUTYL- would influence its physical and chemical properties, including its solubility and interaction with biological macromolecules.
The synthesis of isotopically labeled versions of BENZ(a)ANTHRACENE, 8-BUTYL-, for example with ¹³C or deuterium (B1214612), would be invaluable for metabolic studies and for use as internal standards in quantitative mass spectrometry-based assays. The synthetic methodologies described above can be adapted to incorporate labeled precursors.
Furthermore, the introduction of functional groups that can be easily derivatized is a common strategy to facilitate analysis. For instance, a hydroxyl group can be converted to a more volatile silyl (B83357) ether for gas chromatography-mass spectrometry (GC-MS) analysis or to a fluorescent tag for enhanced detection in liquid chromatography. While the butyl group itself is not typically derivatized for analytical purposes, the synthesis of related compounds with functionalized alkyl chains could be of interest.
Synthesis of Isotopically Labeled Benz(a)anthracene and Alkylated Variants
The introduction of isotopes, such as Carbon-13 (¹³C) and Deuterium (²H), into the benz(a)anthracene structure is essential for a range of applications, including metabolism studies and environmental fate analysis using isotope dilution mass spectrometry. rsc.orgnih.gov Likewise, the synthesis of alkylated variants provides insight into the structure-activity relationships of this class of polycyclic aromatic hydrocarbons (PAHs). tandfonline.com
Isotopically Labeled Synthesis
Convergent synthetic pathways have been successfully developed for producing uniformly ¹³C-labeled (U-¹³C) benz(a)anthracene. nih.gov One effective route begins with U-¹³C-benzene and utilizes a Friedel–Crafts acylation of naphthalene with phthalic anhydride to construct the core benz(a)anthracene skeleton. nih.gov The U-¹³C-benz[a]anthracene is obtained in good yield and high purity, making it suitable for sensitive analytical and spectroscopic applications. rsc.orgnih.gov By strategically using a mix of ¹³C-labeled and natural abundance starting materials, the same synthetic routes can be adapted to create partially labeled compounds for specific spectroscopic or metabolic investigations. nih.gov
The synthesis of deuterated benz(a)anthracenes has also been achieved. iaea.org A common method involves the preparation of bromobenz[a]anthracene-7,12-diones through a [4+2] cycloaddition reaction. iaea.org These diones are then reduced to the corresponding bromobenz[a]anthracenes. Subsequent lithiation with t-butyllithium, followed by quenching the reaction with deuterium oxide (D₂O), results in specifically ²H-labeled benz(a)anthracenes with high isotopic incorporation. iaea.org
| Product | Starting Materials | Key Reagents | Yield | Reference |
| U-¹³C-Benz[a]anthracene | U-¹³C-Tetralone, Phthalic Anhydride | KMnO₄, Polyphosphoric acid, Zn | 70% (two steps) | nih.gov |
| ²H-labeled Benz[a]anthracenes | Bromobenz[a]anthracene-7,12-diones | Aluminum tricyclohexoxide, t-butyllithium, D₂O | >95% deuterium incorporation | iaea.org |
Synthesis of Alkylated Variants
While specific literature on the synthesis of 8-butyl-benz(a)anthracene is scarce, general methods for the alkylation of PAHs can be applied. Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring, though it can be prone to polysubstitution and rearrangement. beilstein-journals.org A more controlled approach could adapt the lithiation chemistry used for deuteration. iaea.org By treating a bromo-benz(a)anthracene intermediate with an organolithium reagent and then quenching with an appropriate alkyl halide, such as butyl bromide, it would be theoretically possible to introduce a butyl group at a specific position.
Research has more extensively covered the synthesis and formation of methylated derivatives, such as 7-methylbenz(a)anthracene and 7,12-dimethylbenz(a)anthracene. tandfonline.comnih.gov These compounds can be formed via bioalkylation in rat liver and lung cytosol preparations fortified with S-adenosyl-L-methionine, demonstrating a biological pathway for the formation of alkylated PAHs. tandfonline.comnih.gov Chemical synthesis of 7,12-dimethylbenz[a]anthracene (B13559) can be achieved from the corresponding bromo-dione precursors using a Grignard procedure. iaea.org
Precursor Synthesis for Advanced Spectroscopic and Structural Analysis
The synthesis of precursors is a foundational aspect of studying benz(a)anthracene derivatives, enabling detailed analysis by techniques such as NMR spectroscopy and mass spectrometry. These precursors are often functionalized molecules that can be converted into the final target compounds or used directly as analytical standards.
One of the most versatile precursors for benz(a)anthracene derivatives is benz[a]anthracene-7,12-dione. iaea.org These diones can be synthesized through various routes, including the Diels-Alder reaction of 1,4-naphthoquinone (B94277) with substituted styrenes. iaea.org The resulting diones can be reduced to the parent benz(a)anthracene or serve as a starting point for the synthesis of alkylated derivatives. iaea.org
Modern organometallic chemistry offers highly efficient and regioselective methods for constructing the benz[a]anthracene framework. acs.orgacs.org A palladium-catalyzed tandem C-H activation/bis-cyclization reaction between propargylic carbonates and terminal alkynes provides a powerful route to substituted tetracyclic benz[a]anthracene derivatives. acs.org This method forms three new carbon-carbon bonds in a single process with high regioselectivity. acs.org The reaction conditions are typically mild, involving a palladium acetate (B1210297) catalyst, a phosphine (B1218219) ligand, and a copper(I) co-catalyst in DMF at 60°C. acs.org
| Reaction Type | Reactants | Catalyst System | Product Type | Yield | Reference |
| Tandem C-H Activation/Bis-cyclization | Propargylic carbonates, Terminal alkynes | Pd(OAc)₂, PPh₃, CuI | Substituted Benz[a]anthracenes | 40-87% | acs.org |
| Suzuki-Miyaura/RCM | 2-Bromonaphthoquinone, Vinylacetic acid, (2-formyl-4-methoxyphenyl)boronic acid | Palladium catalyst, Grubbs II catalyst | Tetramethoxy-tetraphene | - | researchgate.net |
Another advanced strategy involves a multi-step sequence combining a Suzuki-Miyaura cross-coupling, isomerization, and a ring-closing metathesis (RCM) reaction. researchgate.net This methodology has been used to construct the benzo[a]anthracene skeleton of angucycline natural products. researchgate.net The process begins with commercially available materials and sequentially builds the complex tetracyclic system, demonstrating a flexible approach to synthesizing highly functionalized benz[a]anthracene precursors. researchgate.net These synthetic precursors are invaluable for detailed structural elucidation and for investigating the chemical properties of the benz(a)anthracene ring system. rsc.org
Mechanistic Studies of Biotransformation in Non Human Biological Systems
Enzymatic Pathways of BENZ(a)ANTHRACENE (B33201), 8-BUTYL- Metabolism
The metabolism of benz(a)anthracene and its alkylated derivatives is initiated by oxidative enzymes, followed by hydrolysis and conjugation reactions to produce water-soluble metabolites.
The initial and rate-limiting step in the metabolism of PAHs is their oxidation by cytochrome P450 (CYP) monooxygenases. researchgate.net The CYP1 family of enzymes, particularly CYP1A1 and CYP1B1, are central to the metabolic activation of procarcinogenic PAHs. researchgate.netnih.gov These enzymes introduce an oxygen atom into the PAH structure, typically forming reactive epoxide intermediates. researchgate.net For alkylated PAHs, the presence of an alkyl substituent, such as a butyl group, can significantly influence the site of metabolic attack. d-nb.infooup.com
Following the initial oxidation by CYP enzymes, the resulting epoxide intermediates on the aromatic rings of benz(a)anthracene are substrates for microsomal epoxide hydrolase (mEH). psu.eduresearchgate.net This enzyme catalyzes the hydrolysis of the epoxide ring, adding a water molecule to form trans-dihydrodiols. psu.eduresearchgate.net For the parent compound benz(a)anthracene, several dihydrodiols can be formed, including the trans-3,4-, 8,9-, and 10,11-dihydrodiols. researchgate.netnih.gov The formation of these dihydrodiols is a critical step, as they can be further metabolized by CYP enzymes to form highly reactive diol-epoxides, which are often the ultimate carcinogenic metabolites. researchgate.netnih.govpsu.edu
In studies with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), the inhibition of mEH was shown to prevent the formation of the ovotoxic DMBA-3,4-diol-1,2-epoxide, highlighting the essential role of this enzyme in the activation pathway. psu.edu Therefore, the metabolism of 8-butyl-benz(a)anthracene would be expected to involve mEH-catalyzed conversion of its epoxides to the corresponding dihydrodiols.
Phase II conjugation reactions increase the water solubility of Phase I metabolites, facilitating their excretion from the body. annzool.net The primary conjugation pathways for PAH metabolites are glucuronidation, sulfation, and glutathione (B108866) (GSH) conjugation.
Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to hydroxylated PAH metabolites (phenols and dihydrodiols). nih.govresearchgate.net Studies on various phenols of benz(a)pyrene and dibenz(a,h)anthracene have shown that the activity and inducibility of UGTs are regioselective. nih.gov For example, the glucuronidation of 3-hydroxybenz(a)anthracene is markedly induced by phenobarbital (B1680315) in rat liver microsomes. nih.gov
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxylated metabolites. researchgate.net This pathway can also be a form of metabolic activation, as some sulfate (B86663) esters can be reactive and form DNA adducts. researchgate.netnih.gov However, sulfation more commonly serves as a detoxification step.
Glutathione Conjugation: Glutathione-S-transferases (GSTs) catalyze the conjugation of glutathione with reactive electrophiles, such as PAH epoxides and diol-epoxides. nih.govoup.com This is a major detoxification pathway that prevents reactive intermediates from binding to cellular macromolecules like DNA. nih.govtandfonline.com Studies with benz(a)anthracene have identified several glutathione conjugates formed from the K-region epoxide and diol-epoxides in rat liver preparations. nih.govtandfonline.com The enzyme GST 4-4 from rat liver has been shown to be efficient in conjugating GSH with the diol-epoxides of benz(a)anthracene. oup.com
| Conjugation Reaction | Enzyme Family | Substrates | Function | Reference |
|---|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Phenols, Dihydrodiols | Increases water solubility for excretion. | nih.gov |
| Sulfation | Sulfotransferases (SULTs) | Phenols, Dihydrodiols, Hydroxymethylated PAHs | Detoxification or, in some cases, activation. | researchgate.netnih.gov |
| Glutathione Conjugation | Glutathione-S-transferases (GSTs) | Epoxides, Diol-epoxides | Detoxification of reactive electrophiles. | nih.govoup.com |
Identification and Characterization of BENZ(a)ANTHRACENE, 8-BUTYL- Metabolites
The identification of metabolites is essential for understanding the specific biotransformation pathways of a compound. This typically involves sophisticated analytical techniques to separate and elucidate the structures of metabolites produced in various biological systems.
A variety of analytical methods are employed to separate, identify, and quantify PAH metabolites from complex biological matrices like bile, urine, or microsomal incubations. nih.govnih.gov
Chromatographic Methods: High-performance liquid chromatography (HPLC) is a cornerstone technique, often coupled with fluorescence or UV detectors, for separating PAH metabolites. nih.govnih.govcdc.gov Reversed-phase HPLC is particularly effective for separating isomers of dihydrodiols, phenols, and their conjugates. researchgate.netnih.gov Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is also widely used, often requiring derivatization of the hydroxylated metabolites to make them volatile. nih.govnih.gov
Spectroscopic Methods: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is crucial for structural elucidation and confirmation of metabolite identity. nih.govgcms.cz Techniques like electrospray ionization (ESI) allow for the analysis of intact conjugates. researchgate.net UV-visible absorption and fluorescence spectroscopy are also vital, as the spectra of metabolites can provide clues about the location of metabolism on the aromatic system. researchgate.netnih.gov For example, the fluorescence spectra of DNA adducts helped determine that metabolic activation of benz(a)anthracene occurs in the 8,9,10,11-ring. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information, although it requires larger quantities of isolated metabolites. nih.gov
| Technique | Abbreviation | Primary Application | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Separation of metabolites and conjugates. | nih.govresearchgate.net |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile (or derivatized) metabolites. | nih.govnih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Sensitive detection and structural elucidation of metabolites. | nih.govsciex.com |
| UV-Visible Spectroscopy | UV-Vis | Identification based on characteristic absorption spectra. | researchgate.net |
| Fluorescence Spectroscopy | - | Highly sensitive detection and characterization of fluorescent metabolites. | nih.gov |
The metabolic profile of a PAH can vary significantly depending on the biological system used for the study.
In Vitro Models:
Liver Microsomes: Rat and human liver microsomes are frequently used to study Phase I metabolism. d-nb.inforesearchgate.netnih.gov They contain a high concentration of CYP enzymes and epoxide hydrolase. nih.gov Studies with liver microsomes from 3-methylcholanthrene-induced rats have been instrumental in identifying the dihydrodiol and hydroxymethyl metabolites of 7,12-dimethylbenz[a]anthracene. nih.gov For alkylated PAHs, liver microsomes have shown a preference for side-chain oxidation over aromatic ring oxidation. d-nb.inforesearchgate.net
Cell Lines: Human hepatoma (HepG2) cells are a common model for studying the metabolism of PAHs in a cellular context, as they retain many of the relevant metabolic enzymes. nih.govnih.gov Studies with HepG2 cells have identified tetraols and catechol conjugates as major metabolites of 5-methylchrysene, indicating the operation of both the diol-epoxide and ortho-quinone pathways. nih.gov
In Vivo Models:
Rodents: Studies in rats and mice provide a complete picture of metabolism, including absorption, distribution, Phase I and II metabolism, and excretion. nih.govscispace.com Early studies in rats, rabbits, and mice showed that a mercapturic acid (a glutathione-derived conjugate) was a major urinary metabolite of benz(a)anthracene. scispace.com In vivo studies in mouse skin and hamster embryo cells were critical in showing that the principal DNA adducts from benz(a)anthracene resulted from a diol-epoxide in the 8,9,10,11-ring. nih.gov
For 8-butyl-benz(a)anthracene, one would predict a metabolic profile in these systems that includes a variety of hydroxylated metabolites on both the butyl side-chain and the aromatic rings, as well as subsequent dihydrodiols and Phase II conjugates (glucuronides, sulfates, and glutathione derivatives).
Influence of Butyl Substitution at C-8 on Metabolic Regioselectivity and Kinetics
The introduction of an alkyl substituent, such as a butyl group, onto the aromatic ring system of benz(a)anthracene can significantly alter its interaction with metabolic enzymes, thereby influencing the rate and regioselectivity of its biotransformation. These changes are primarily attributable to the steric and electronic properties of the alkyl group.
The presence of a butyl group at the 8-position of the benz(a)anthracene molecule introduces considerable steric bulk in the pseudo-bay region. This steric hindrance can be expected to influence the orientation of the substrate within the active site of metabolizing enzymes, such as cytochrome P450 (CYP) monooxygenases. The sheer size of the butyl group, which is significantly larger than a methyl group, can sterically hinder the approach of the enzyme to the adjacent 8,9- and 10,11-double bonds. This hindrance may decrease the rate of enzymatic attack at these positions. Studies on other alkylated polycyclic aromatic hydrocarbons (PAHs) have demonstrated that the position and size of the alkyl group can have profound effects on metabolic pathways. oup.comnih.gov For instance, the introduction of a methyl group can alter the planarity of the PAH molecule, which in turn affects its binding to receptors like the aryl hydrocarbon receptor (AhR) and its fit within enzyme active sites. nih.gov It is plausible that the larger butyl group would induce even greater conformational changes, potentially distorting the aromatic system and affecting the electronic distribution across the molecule.
Electronically, alkyl groups are generally considered to be weakly electron-donating. This property can influence the susceptibility of different regions of the PAH to oxidative metabolism. The electron-donating nature of the 8-butyl group could potentially increase the electron density in the vicinity of the 8, 9, 10, and 11 positions, which might otherwise be a favorable site for oxidation. However, this electronic effect is likely to be overshadowed by the more dominant steric hindrance. The ultimate effect on enzyme-substrate interactions will be a complex interplay between these steric and electronic factors, likely resulting in a shift of metabolic attack to less hindered regions of the molecule. For example, metabolic activity might be redirected towards the 1,2- and 3,4-positions or the K-region (5,6-bond).
Direct metabolic data for 8-butyl-benz(a)anthracene is not extensively available in the scientific literature. However, a comparative analysis with unsubstituted benz(a)anthracene and its more widely studied methylated counterparts can provide valuable insights into the likely metabolic fate of the 8-butyl derivative.
Unsubstituted benz(a)anthracene is metabolized in various non-human biological systems, including rat liver microsomes, mouse skin, and hamster embryo cells, to form several dihydrodiols. nih.gov The primary sites of initial oxidation are the 3,4-, 5,6-, 8,9-, and 10,11-positions, leading to the formation of the corresponding dihydrodiols. nih.govnih.gov The relative proportions of these metabolites can vary depending on the biological system. nih.gov For instance, in rat liver microsomes, the 8,9-dihydrodiol is a major metabolite, whereas in mouse skin and hamster embryo cells, the formation of the 3,4-dihydrodiol is more significant. nih.gov This latter metabolite is a precursor to the highly carcinogenic bay-region diol epoxide. nih.gov
The introduction of methyl groups, as seen in 7,12-dimethylbenz(a)anthracene (DMBA), significantly alters the metabolic profile. nih.gov Hydroxylation of the methyl groups represents a major metabolic pathway, in addition to ring oxidation. oup.com This provides a competing detoxification pathway. Furthermore, the presence of methyl groups can influence the regioselectivity of ring oxidation. For example, studies with 7,12-dimethylbenz[a]anthracene have shown that metabolism occurs at both the methyl groups and the aromatic ring. nih.govoup.com
Given these findings, it is reasonable to hypothesize that the metabolism of 8-butyl-benz(a)anthracene would also involve both side-chain oxidation (hydroxylation of the butyl group) and ring oxidation. The steric bulk of the 8-butyl group would likely decrease the formation of the 8,9-dihydrodiol. This could potentially lead to an increase in metabolism at other sites, such as the 3,4- or 5,6-positions, or favor oxidation of the butyl chain itself. The table below presents a comparative overview of metabolites identified for unsubstituted benz(a)anthracene and the types of metabolic transformations observed for alkyl-substituted derivatives.
Interactive Data Table: Comparative Metabolites of Benz(a)anthracene and Alkyl-Substituted Derivatives
| Compound | Major Metabolic Pathways | Key Metabolites Identified | Biological System |
| Benz(a)anthracene | Ring Dihydroxylation | Benz(a)anthracene-3,4-dihydrodiol, Benz(a)anthracene-8,9-dihydrodiol, Benz(a)anthracene-5,6-dihydrodiol, Benz(a)anthracene-10,11-dihydrodiol | Rat liver microsomes, Mouse skin, Hamster embryo cells nih.govnih.gov |
| 7,12-Dimethylbenz(a)anthracene (DMBA) | Ring Dihydroxylation, Methyl Group Hydroxylation | 7-Hydroxymethyl-12-methylbenz(a)anthracene, 7,12-Dihydroxymethylbenz(a)anthracene, Diol epoxides | Syrian hamster embryo cells, Liver microsomal preparations nih.govoup.com |
| Hypothesized for 8-Butyl-benz(a)anthracene | Ring Dihydroxylation (potentially altered regioselectivity), Butyl Group Oxidation | Likely formation of various hydroxylated butyl-benz(a)anthracene isomers and ring dihydrodiols at less hindered positions. | (Inferred) |
The tumorigenic activity of some alkyl-substituted benz(a)anthracenes has been linked to the steric strain they introduce in the bay-region, which can enhance the formation of carcinogenic metabolites. nih.gov However, excessive steric hindrance can also decrease tumorigenicity by impeding the necessary metabolic activation steps. nih.gov The precise impact of an 8-butyl group on the balance between metabolic activation and detoxification remains an area for further investigation.
Molecular Mechanisms of Interaction with Biomacromolecules and Cellular Pathways
DNA Adduct Formation by BENZ(a)ANTHRACENE (B33201), 8-BUTYL- and its Metabolites
The genotoxicity of many PAHs is initiated by their metabolic conversion to electrophilic metabolites that covalently bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis. For alkyl-substituted benz(a)anthracenes, this activation is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase.
Identification of DNA Adduct Structures
The principal pathway for the metabolic activation of benz(a)anthracene and its alkylated derivatives to DNA-binding species is the "bay-region diol epoxide" pathway. cdc.govresearchgate.net This multi-step process is understood to be the primary mechanism for many carcinogenic PAHs.
Bay-Region Diol Epoxide Adducts: This pathway involves a series of enzymatic reactions. Initially, CYP enzymes (primarily CYP1A1 and CYP1B1) introduce an epoxide across a double bond away from the bay region (the sterically hindered area between the benzene (B151609) and anthracene (B1667546) moieties). nih.gov Epoxide hydrolase then converts this epoxide to a trans-dihydrodiol. A second epoxidation by CYP enzymes on the adjacent double bond within the bay region forms a highly reactive diol epoxide. researchgate.net This electrophilic bay-region diol epoxide can then attack nucleophilic sites in DNA. For benz(a)anthracene derivatives, this results in the formation of 1,2,3,4-tetrahydro-3,4-dihydroxy-1,2-oxide-deoxyribonucleoside adducts. nih.gov The presence and position of an alkyl group, such as the 8-butyl group, can influence the rate and regioselectivity of these metabolic steps, potentially affecting the ultimate carcinogenicity. nih.govnih.gov
Radical Cation Adducts: An alternative, though generally less prominent, activation pathway involves the one-electron oxidation of the PAH by peroxidases or CYP enzymes to form a radical cation. This reactive species can interact with DNA in two ways: it can form unstable adducts, particularly at the N7 and C8 positions of guanine (B1146940), which can lead to depurination and the creation of apurinic (AP) sites, or it can be oxidized further to form stable adducts.
Nucleophilic Sites of DNA Adduction
The highly reactive bay-region diol epoxides are strong electrophiles that preferentially attack electron-rich, nucleophilic sites on DNA bases.
Guanosine Adducts: The primary target for diol epoxide adduction is the exocyclic N2 amino group of guanine (dG). nih.gov This reaction forms a stable, bulky lesion on the DNA.
Adenosine Adducts: To a lesser extent, adduction can also occur at the exocyclic N6 amino group of adenine (B156593) (dA). nih.gov
Other Sites: While less common for stable adducts, the N7 position of guanine can also be a target, particularly for radical cations. Adducts at this site can destabilize the glycosidic bond, leading to the loss of the entire purine (B94841) base and creating an AP site, which is also a form of DNA damage.
Studies on 7-methylbenz[a]anthracene (B135024) have confirmed the presence of both deoxyguanosine and deoxyadenosine (B7792050) adducts derived from bay-region diol-epoxides in mouse epidermis. nih.gov It is mechanistically consistent to expect that 8-butyl-benz(a)anthracene would form analogous adducts at these nucleophilic sites following its metabolic activation.
Quantitative Analysis of DNA Adduct Levels in Experimental Systems
Quantifying the level of DNA adducts in target tissues is a key method for assessing the genotoxic potential of a chemical. While specific data for 8-butyl-benz(a)anthracene are not available, studies on the parent compound and its methylated derivatives provide a benchmark for the levels of adduct formation observed in experimental models. These levels are typically measured in units of pmol of adduct per mg of DNA or as the number of adducts per 10^8 nucleotides.
In female Sprague-Dawley rats administered 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a potent carcinogenic analogue, DNA binding levels reached approximately 12 µmol per mole of deoxyribonucleotide in the liver and 5 µmol per mole in the mammary gland. nih.gov In vitro studies using fish cell lines exposed to DMBA showed DNA adduct levels ranging from 4.7 to 8.6 pmol/mg DNA. nih.gov For 7-methylbenz[a]anthracene, a topical application to SENCAR mouse epidermis resulted in a total DNA binding level of 0.37 pmol/mg DNA. nih.gov These values highlight that adduct levels can vary significantly depending on the specific compound, the biological system, the tissue examined, and the dose administered.
| Compound | Experimental System | Tissue/Cell Type | Adduct Level | Source |
|---|---|---|---|---|
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Female Sprague-Dawley Rat (In Vivo) | Liver | ~12 µmol/mol dN (~37 pmol/mg DNA) | nih.gov |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Female Sprague-Dawley Rat (In Vivo) | Mammary Gland | ~5 µmol/mol dN (~15 pmol/mg DNA) | nih.gov |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Syrian Hamster (In Vivo) | Cheek Pouch Epithelium | 76 pmol/mg DNA | nih.gov |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Fish Cell Lines (In Vitro) | BB, RTG-2, BF-2 | 4.7 - 8.6 pmol/mg DNA | nih.gov |
| 7-Methylbenz[a]anthracene (7-MBA) | SENCAR Mouse (In Vivo) | Epidermis | 0.37 pmol/mg DNA | nih.gov |
| Benzo[a]pyrene (B[a]P) | Fish Cell Lines (In Vitro) | BB, RTG-2, BF-2 | 5 - 44 pmol/mg DNA | nih.govscispace.com |
Modulation of Gene Expression and Enzyme Induction Pathways
Alkyl-substituted benz(a)anthracenes can profoundly alter cellular function by modulating gene expression. This is primarily achieved through the activation of specific ligand-activated transcription factors, which in turn regulate the expression of a wide array of genes, including those responsible for the compound's own metabolism.
Activation of Aryl Hydrocarbon Receptor (AhR) by Alkyl-Substituted Benz(a)anthracenes
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that serves as a sensor for a variety of aromatic chemicals, including PAHs. oup.com The general mechanism of AhR activation is as follows:
Ligand Binding: In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins. A lipophilic compound like 8-butyl-benz(a)anthracene enters the cell and binds to the AhR.
Nuclear Translocation: Ligand binding causes a conformational change in the AhR, leading to its dissociation from the chaperone complex and translocation into the nucleus.
Dimerization and DNA Binding: In the nucleus, the activated AhR dimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT heterodimer is a functional transcription factor that binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
Gene Transcription: Binding of the AhR-ARNT complex to DREs initiates the transcription of a battery of genes, collectively known as the AhR gene battery.
The ability of a PAH to activate the AhR is highly dependent on its structure. Studies have shown that alkylation of the benz(a)anthracene molecule can significantly affect its potency as an AhR agonist, and this effect is dependent on the position of the alkyl group. oup.comnih.govoup.comnih.gov For instance, research on different methyl-substituted benz(a)anthracenes demonstrated that alkylation can either increase or decrease potency for AhR2 transactivation in fish species, and these effects were not always consistent across species. oup.comresearchgate.net This highlights that the 8-butyl substitution likely confers a specific AhR activation profile that influences the subsequent induction of metabolic enzymes.
Transcriptional Regulation of Cytochrome P450 Enzymes
The most well-characterized downstream effect of AhR activation by PAHs is the potent induction of specific cytochrome P450 enzymes. These enzymes are critical for the metabolic activation (toxification) and detoxification of xenobiotics.
CYP1A1 and CYP1B1: These are the primary targets of the AhR signaling pathway. nih.gov The genes for CYP1A1 and CYP1B1 contain highly responsive DREs in their promoter regions, and their transcription is strongly upregulated following AhR activation by PAHs. nih.gov These enzymes are directly responsible for the metabolic conversion of benz(a)anthracene derivatives into their reactive dihydrodiol and diol epoxide forms. nih.gov
CYP1A2: This enzyme is also regulated by the AhR and is inducible by PAHs, though often to a lesser extent than CYP1A1 in extrahepatic tissues. usp.br It plays a significant role in the metabolism of various xenobiotics in the liver.
CYP2B6 and CYP3A4: The regulation of these important drug-metabolizing enzymes is primarily controlled by other nuclear receptors, namely the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR), respectively. However, evidence suggests that some PAHs can also activate these pathways, leading to the induction of CYP2B6 and CYP3A4. mdpi.comresearchgate.netresearchgate.net This indicates a potential for cross-talk between the AhR pathway and the CAR/PXR pathways in regulating the full metabolic response to PAH exposure. For example, some PAHs have been shown to induce CYP2B6 via CAR activation and CYP3A4 via PXR activation in human liver cells. mdpi.comresearchgate.net
| Enzyme | Primary Regulator | Role in Benz(a)anthracene Metabolism |
|---|---|---|
| CYP1A1 | Aryl Hydrocarbon Receptor (AhR) | Key enzyme in the formation of epoxides and diol epoxides (metabolic activation). nih.gov |
| CYP1B1 | Aryl Hydrocarbon Receptor (AhR) | Plays a crucial role in the metabolic activation of PAHs to carcinogenic diol-epoxides. nih.gov |
| CYP1A2 | Aryl Hydrocarbon Receptor (AhR) | Contributes to the overall metabolism and detoxification of PAHs. usp.br |
| CYP2B6 | Constitutive Androstane Receptor (CAR) | Can be induced by some PAHs; contributes to PAH metabolism to phenols and dihydrodiols. mdpi.com |
| CYP3A4 | Pregnane X Receptor (PXR) | Can be induced by some PAHs and their metabolites; contributes to overall xenobiotic clearance. researchgate.netmdpi.com |
Cross-Talk with Other Nuclear Receptors and Signaling Pathways
The interaction of polycyclic aromatic hydrocarbons (PAHs) like 8-butylbenz(a)anthracene with cellular signaling pathways is primarily initiated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. mdpi.comscielo.org.mx Upon binding a ligand such as a PAH, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), initiating the transcription of a battery of genes, most notably those encoding cytochrome P450 enzymes like CYP1A1 and CYP1B1. These enzymes are responsible for metabolizing the PAHs into more reactive intermediates. researchgate.net
While AhR activation is the principal pathway, significant crosstalk exists between AhR and other nuclear receptors, which can modulate the cellular response to xenobiotics. mdpi.com Key nuclear receptors involved in this crosstalk include the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which also regulate the expression of drug-metabolizing enzymes and transporters. nih.govnih.govepa.gov This interplay can occur through several mechanisms:
Competition for Co-regulators: Activated nuclear receptors recruit a limited pool of co-activator and co-repressor proteins to modulate gene expression. The activation of AhR can lead to the sequestration of these co-regulators, thereby influencing the transcriptional activity of PXR and CAR.
Direct Protein-Protein Interactions: Recent evidence suggests that nuclear receptors can form direct physical associations beyond their typical heterodimerization with the Retinoid X Receptor (RXR). For instance, PXR and CAR have been shown to physically interact, leading to their mutual inhibition. nih.gov While not directly demonstrated for 8-butylbenz(a)anthracene, it is plausible that its activation of the AhR pathway could influence the formation or stability of such atypical receptor complexes.
Overlapping Target Genes: AhR, PXR, and CAR regulate an overlapping set of genes involved in xenobiotic metabolism. This redundancy provides a robust system for cellular defense but also creates a complex regulatory network where the activation of one receptor can influence the expression of genes typically controlled by another. researchgate.net
The position of alkyl substitution on the benz(a)anthracene skeleton is known to affect AhR activation in a position-dependent manner. nih.govnih.gov The presence of a butyl group at the C-8 position likely influences the binding affinity and orientation of the molecule within the AhR ligand-binding pocket, thereby determining the magnitude of downstream signaling and subsequent metabolic activation.
Mechanisms of Genotoxicity and Mutagenicity in Experimental Systems
The carcinogenicity of PAHs is intrinsically linked to their ability to form covalent adducts with DNA, which, if not repaired, can lead to mutations during DNA replication.
DNA Replication Bypass and Translesion Synthesis Polymerases
Metabolic activation of benz(a)anthracene by cytochrome P450 enzymes leads to the formation of highly reactive bay-region diol epoxides. epa.gov These electrophilic metabolites can attack nucleophilic sites on DNA bases, primarily guanine and adenine, forming bulky covalent adducts. These adducts distort the DNA helix and pose a significant block to the processive, high-fidelity DNA polymerases involved in normal replication.
To overcome this replication arrest, cells employ a specialized mechanism known as translesion synthesis (TLS). TLS is mediated by a class of low-fidelity DNA polymerases that have a more open active site, allowing them to accommodate a distorted DNA template containing a bulky adduct. daneshyari.com Key human TLS polymerases include:
Polymerase η (eta): Often involved in the bypass of various DNA lesions. While it can bypass some adducts in an error-free manner, its bypass of PAH-dG adducts is often error-prone. stonybrookmedicine.edu
Polymerase ι (iota) and κ (kappa): These polymerases also participate in bypassing DNA damage, with varying efficiency and fidelity depending on the specific adduct and sequence context. ewha.ac.kr
REV1 and Polymerase ζ (zeta): This two-polymerase complex is a major contributor to mutagenic bypass of DNA adducts. REV1 typically acts as an inserter, placing a cytosine opposite the damaged base, after which Polymerase ζ takes over to extend the DNA strand. stonybrookmedicine.edu
The size and stereochemistry of the DNA adduct, influenced by the structure of the parent PAH like 8-butylbenz(a)anthracene, can affect which TLS polymerase is recruited and the fidelity of the bypass. ewha.ac.kr The bulky 8-butyl group would likely contribute to a significant distortion of the DNA helix upon adduct formation, necessitating the involvement of these specialized polymerases for the cell to survive, albeit at the cost of introducing mutations.
Mutational Spectra Analysis in Bacterial and Mammalian Cell Lines
The types and locations of mutations induced by a chemical carcinogen create a "mutational spectrum" or signature. For PAHs, this signature is largely characterized by base substitutions, particularly G•C→T•A transversions. nih.gov This specific mutation arises from the propensity of TLS polymerases to incorrectly insert an adenine opposite a guanine that has been modified with a bulky adduct.
Studies on the mutagenicity of the ultimate carcinogenic metabolites of the parent compound, benz(a)anthracene 3,4-diol-1,2-epoxides, have been conducted in various experimental systems.
Interactive Data Table: Mutagenicity of Benz(a)anthracene Diol-Epoxide Stereoisomers
| Compound | Test System | Results | Reference |
| (+)-diol-epoxide 2 [(1R,2S,3S,4R)-isomer] | Chinese Hamster V79 cells | Most mutagenic isomer; 3 to 20 times more active than other isomers. | nih.gov |
| (+)-diol-epoxide 2 [(1R,2S,3S,4R)-isomer] | Salmonella typhimurium TA100 | Most active diol-epoxide in this strain. | nih.gov |
| (-)-diol-epoxide 2 [(1S,2R,3R,4S)-isomer] | Salmonella typhimurium TA98 | Most active isomer in this strain, though differences were less pronounced. | nih.gov |
| BA 3,4-dihydrodiol (metabolic precursor) | Chinese Hamster V79 cells | ~10 times more mutagenic than the parent benz(a)anthracene. | nih.gov |
These studies highlight that the stereochemistry of the diol-epoxide metabolite dramatically influences its mutagenic potency. The (1R,2S,3S,4R) isomer, which is a major metabolic product, is exceptionally mutagenic in mammalian cells. nih.gov It is anticipated that 8-butylbenz(a)anthracene would produce a similar pattern of G•C→T•A transversions, with the specific frequency and hotspot locations being modulated by the electronic and steric properties conferred by the 8-butyl group.
Structure-Activity Relationships (SAR) Related to Alkyl Substitution at C-8
The position and nature of alkyl substituents on the benz(a)anthracene ring system are critical determinants of carcinogenic activity.
Steric and Electronic Factors Governing Reactivity of 8-Butylbenz(a)anthracene Metabolites
The carcinogenicity of benz(a)anthracene is explained by the "bay-region" theory, which posits that diol epoxides formed on the angular benzo-ring (the 1,2,3,4-positions) are the ultimate carcinogenic metabolites. researchgate.net The reactivity of these bay-region diol epoxides is governed by both electronic and steric factors, which are influenced by substituents on the aromatic ring system.
Electronic Factors: The butyl group at the C-8 position is an electron-donating group. This donation of electron density into the π-system of the aromatic rings can facilitate the initial enzymatic oxidation and influence the stability of the carbocation intermediate formed upon the opening of the epoxide ring in the bay region. A more stable carbocation is more reactive towards DNA.
Steric Factors: The bulky butyl group at the C-8 position can sterically hinder metabolic detoxification pathways at adjacent sites, such as the 5,6- (K-region) and 8,9-double bonds. nih.gov By blocking these alternative metabolic routes, a greater proportion of the parent compound may be shunted towards the activation pathway that produces the bay-region diol epoxides. Furthermore, substitution in this region can introduce steric strain that distorts the planarity of the molecule, which has been shown to enhance tumorigenic activity. nih.gov This distortion can affect both the rate of metabolic activation and the conformation of the subsequent DNA adducts. nih.gov
Positional Isomer Effects on Biological Activity (e.g., comparing 8-butyl vs. other butyl isomers or methyl isomers)
The biological activity of substituted benz(a)anthracenes varies significantly depending on the location of the alkyl group. Substitution at certain positions enhances carcinogenicity, while at others it has little effect or can be deactivating.
Studies comparing different methyl-substituted isomers of benz(a)anthracene provide a framework for understanding these positional effects. For instance, methyl substitution at the 6- and 8-positions has been shown to enhance the tumor-initiating activity of benz(a)anthracene by 4- to 8-fold compared to the parent compound. nih.gov In contrast, other isomers may be less active. The enhanced activity of the 8-methyl derivative is attributed to the steric hindrance of detoxification pathways, as discussed above.
While direct comparative data for 8-butylbenz(a)anthracene versus other butyl isomers is limited, it is reasonable to infer that the larger size of the butyl group compared to a methyl group at the C-8 position would amplify these steric effects. The increased bulk would provide a more substantial shield against enzymatic attack at neighboring sites, potentially leading to even greater formation of the ultimate carcinogenic bay-region metabolites and, consequently, higher biological activity.
Interactive Data Table: Comparative Tumorigenicity of Substituted Benz(a)anthracenes
| Compound | Relative Tumorigenic Activity | Rationale for Activity | Reference |
| Benz(a)anthracene (BA) | Weak | Parent compound, serves as baseline. | nih.gov |
| 6,8-Dimethylbenz(a)anthracene | High (4- to 8-fold > BA) | Steric hindrance of detoxification at 5,6- and 8,9-positions. | nih.gov |
| 12-Methylbenz(a)anthracene | High | Methyl group is in the bay-region, enhancing reactivity. | nih.gov |
| BA 3,4-dihydrodiol | High (~5-fold > BA) | Proximate carcinogen, precursor to the bay-region diol-epoxide. | nih.gov |
This structure-activity relationship underscores the critical role that the precise location and size of an alkyl substituent play in modulating the carcinogenic potential of the benz(a)anthracene molecule.
Environmental Occurrence, Fate, and Bioremediation Research
Environmental Distribution and Sources of Alkylated Benz(a)anthracenes
Alkylated PAHs (APAHs) are a significant class of environmental contaminants, often found in higher concentrations than their parent compounds. acs.org Their distribution in the environment is widespread, stemming from both natural and anthropogenic sources.
Polycyclic aromatic hydrocarbons and their alkylated derivatives are not commercially produced in large quantities; instead, they are primarily formed as byproducts of the incomplete combustion of organic materials. This process, known as pyrolysis and pyrosynthesis, occurs with carbonaceous materials such as coal, oil, gas, wood, and garbage. nih.gov
The formation of the basic PAH structure, like benz(a)anthracene (B33201), involves complex chemical reactions at high temperatures. Alkylation, the addition of an alkyl group (like a butyl group) to the parent PAH molecule, can also occur during these combustion processes. The specific conditions of combustion, including temperature, oxygen availability, and the type of fuel, influence the mixture of PAHs and APAHs produced. Anthropogenic activities are the main contributors to PAH emissions in the environment. nih.gov Major sources include:
Industrial processes (e.g., coal coking, asphalt production, aluminum smelting) nih.gov
Vehicle emissions copernicus.org
Burning of fossil fuels for power generation and heating copernicus.org
Wood burning in stoves and forest fires nih.gov
Incineration of waste
While the general mechanisms of PAH formation are understood, the specific pathways leading to the formation of 8-butyl-benz(a)anthracene during combustion are not well-detailed in current literature. However, it is understood to be part of the complex mixture of APAHs generated from these sources.
Due to their formation processes, alkylated benz(a)anthracenes are ubiquitously found in various environmental compartments. APAHs are frequently the most abundant constituents of Polycyclic Aromatic Compound (PAC) mixtures at contaminated sites. rivm.nl
Soil and Sediment: Soils and sediments act as major sinks for PAHs due to their low water solubility and tendency to adsorb to organic matter. nih.gov Contamination levels can vary significantly depending on proximity to emission sources. For example, soils in coal-mining and industrial areas show significantly higher concentrations of APAHs compared to residential or agricultural areas. acs.org In one study of a coalfield, APAHs accounted for a substantial 71–83% of the total PACs in topsoil. acs.org Sediments in urban and industrial harbors also show high concentrations of PAHs and their alkylated derivatives. researchgate.net
Water: The concentration of alkylated benz(a)anthracenes in water is generally low due to their hydrophobic nature. However, they can be present in dissolved form or adsorbed to suspended particles. Urban runoff and industrial effluents are significant sources of PAHs to aquatic environments. oup.com A study at a former creosote site found that alkylated PAHs, particularly those with two and three rings, made up 78% to 96% of the total measured PAC concentrations in water samples. rivm.nl
Air Particulates: In the atmosphere, PAHs with four or more rings, such as benz(a)anthracene and its alkylated derivatives, are predominantly found adsorbed to particulate matter. copernicus.org This allows for their long-range transport. Atmospheric concentrations are typically higher in urban and industrial areas. For instance, a study in Toronto, Canada, found that both unsubstituted and alkylated PAHs were more abundant in the urban core compared to a semi-urban area. copernicus.org Another study measuring PAHs in the global marine atmosphere found the highest concentrations in the Western Pacific, influenced by coal and engine combustion. copernicus.org
| Matrix | Location | Concentration Range | Reference |
|---|---|---|---|
| Freshwater (Long-Term Guideline) | Canada | 0.018 µg/L | ccme.ca |
| Freshwater Sediment (ISQG) | Canada | 31.7 µg/kg dry weight | ccme.ca |
| Freshwater Sediment (PEL) | Canada | 385 µg/kg dry weight | ccme.ca |
| Marine Sediment (ISQG) | Canada | 74.8 µg/kg dry weight | ccme.ca |
| Marine Sediment (PEL) | Canada | 693 µg/kg dry weight | ccme.ca |
| Urban Air | United States (1965 Avg) | ~4 ng/m³ | nih.gov |
| Marine Aerosols | Western Pacific | 447 ± 228 pg/m³ (Total PAHs) | copernicus.org |
| Marine Aerosols | Antarctic Ocean | 111 ± 91 pg/m³ (Total PAHs) | copernicus.org |
ISQG: Interim Sediment Quality Guideline; PEL: Probable Effect Level.
Environmental Fate and Transport Mechanisms
The fate and transport of alkylated benz(a)anthracenes in the environment are governed by their physicochemical properties, particularly their low water solubility and high hydrophobicity.
Due to their hydrophobic nature, alkylated benz(a)anthracenes have a strong tendency to adsorb to organic matter in soil and sediment. nih.gov This process significantly reduces their mobility and bioavailability in the environment. The strength of adsorption is related to the organic carbon content of the soil or sediment; higher organic content leads to stronger binding. researchgate.net Clay minerals have also been shown to be effective adsorbents for PAHs from aqueous solutions. mdpi.com This strong adsorption means that sediments and soils are the primary reservoirs for these compounds in the environment. nih.gov
While larger PAHs like benz(a)anthracene have low volatility, volatilization can still be a significant transport pathway, especially for smaller alkylated PAHs and from sources with high concentrations, such as contaminated water bodies or paved surfaces. acs.orgnih.gov For example, a study on coal-tar-sealed pavement found that the flux of PAHs to the atmosphere was 60 times greater than from unsealed pavement. nih.gov Once in the atmosphere, these compounds can adsorb to particulate matter and undergo long-range transport, leading to their deposition in remote areas far from their original source. oup.com Studies have shown that volatilization from surface waters can be a primary source of some PAHs to the atmosphere, with the direction of flux (from water to air or vice versa) depending on factors like water concentration and temperature. acs.org
Bioaccumulation is the process by which organisms can accumulate chemicals to concentrations higher than those in the surrounding environment. For hydrophobic compounds like alkylated benz(a)anthracenes, there is a potential for bioaccumulation in the fatty tissues of organisms. nih.gov
The bioconcentration factor (BCF), which measures the uptake of a chemical from water, is a key indicator of bioaccumulation potential. Studies on the parent compound, benz(a)anthracene, have shown varied bioaccumulation in different aquatic organisms. For instance, while fish may not significantly accumulate benz(a)anthracene, likely due to metabolic processes, some crustaceans have shown very high BCF values (greater than 10,000). rivm.nl
| Organism Type | Organism Name | Observation | Reference |
|---|---|---|---|
| Fish | Pimephales promelas (Fathead minnow) | Hardly accumulates | rivm.nl |
| Crustaceans | - | Very high BCF values (>10,000) | rivm.nl |
BCF: Bioconcentration Factor.
Microbial and Fungal Bioremediation of BENZ(a)ANTHRACENE
Microbial and fungal degradation is a primary mechanism for the removal of benz(a)anthracene from contaminated environments. regenesis.com A variety of microorganisms have demonstrated the ability to transform this high-molecular-weight PAH into less complex and often less toxic compounds.
Numerous bacterial and fungal strains have been identified for their capacity to degrade benz(a)anthracene. Among these, species from the genera Sphingobium and Aspergillus have been notably effective.
The bacterium Sphingobium sp. strain KK22 , isolated from a soil environment, has shown significant capabilities in biotransforming benz(a)anthracene. nih.govresearchgate.net In laboratory studies, this strain was responsible for an 80% to 90% reduction of benz(a)anthracene (at an initial concentration of 2.5 mg/L) over an 8-day period. nih.govresearchgate.net Other bacterial genera known to degrade benz(a)anthracene include Mycobacterium, Alcaligenes, Stenotrophomonas, and Pseudomonas. nih.govnih.gov More recently, a member of the genus Immundisolibacter was identified as a key degrader of benz(a)anthracene in contaminated soils. nih.gov
On the fungal side, Aspergillus terricola var. americanus has demonstrated high efficiency in the mycoremediation of high-molecular-weight PAHs. tandfonline.comtandfonline.comfigshare.com This fungal strain was able to achieve a 94.80% depletion of benz(a)anthracene from a liquid culture (initially at 60 mg/L) within 10 days. tandfonline.comtandfonline.comfigshare.com Other fungi, such as the ligninolytic fungus Irpex lacteus, have also been shown to effectively transform benz(a)anthracene. researchgate.net
| Microorganism | Type | Degradation Efficiency | Conditions | Reference |
|---|---|---|---|---|
| Sphingobium sp. strain KK22 | Bacterium | 80-90% | 2.5 mg/L over 8 days | nih.govresearchgate.net |
| Aspergillus terricola var. americanus | Fungus | 94.80% | 60 mg/L over 10 days | tandfonline.comtandfonline.comfigshare.com |
| Irpex lacteus | Fungus | >70% | Nutrient liquid medium over 14 days | researchgate.net |
| Mycobacterium sp. strain RJGII-135 | Bacterium | Capable of degrading BAA | Isolated from coal gasification site | nih.gov |
The biodegradation of benz(a)anthracene by microorganisms involves a series of enzymatic reactions, primarily initiated by oxygenases that introduce oxygen atoms into the aromatic rings. This initial step, known as hydroxylation, destabilizes the ring structure and facilitates subsequent cleavage, or ring fission.
In bacteria like Sphingobium sp. strain KK22 , the degradation pathway involves oxidation at both the linear and angular ends of the molecule. nih.gov Analysis of the biodegradation process revealed the formation of ten different products. nih.gov Key steps include hydroxylation followed by ring fission, leading to the formation of metabolites such as o-hydroxypolyaromatic acids and hydroxy-naphthoic acids. nih.gov Specifically, 1-hydroxy-2-naphthoic acid and 2-hydroxy-3-naphthoic acid were unambiguously identified. nih.gov Further breakdown leads to single-aromatic-ring metabolites like salicylic acid. nih.gov
Fungi employ slightly different mechanisms. Ligninolytic fungi like Irpex lacteus transform benz(a)anthracene initially to benz(a)anthracene-7,12-dione. researchgate.net This intermediate is then further degraded through at least two pathways, one of which results in metabolites such as 1,2-naphthalenedicarboxylic acid and phthalic acid. researchgate.net In the case of Aspergillus terricola , the degradation involves the coexistence of two primary metabolic pathways: the cytochrome P450 monooxygenase system and the ligninolytic pathway, which includes enzymes like laccase. tandfonline.comtandfonline.com
| Metabolite | Producing Microorganism | Pathway Step | Reference |
|---|---|---|---|
| 1-Hydroxy-2-naphthoic acid | Sphingobium sp. strain KK22 | Ring Fission Product | nih.gov |
| 2-Hydroxy-3-naphthoic acid | Sphingobium sp. strain KK22 | Ring Fission Product | nih.gov |
| 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid | Sphingobium sp. strain KK22 | Intermediate | nih.gov |
| Salicylic acid | Sphingobium sp. strain KK22 | Single-Ring Metabolite | nih.gov |
| Benz(a)anthracene-7,12-dione | Irpex lacteus | Initial Transformation Product | researchgate.net |
| 1,2-Naphthalenedicarboxylic acid | Irpex lacteus | Ring Fission Product | researchgate.net |
| Phthalic acid | Irpex lacteus | Downstream Metabolite | researchgate.net |
The efficiency of microbial degradation of benz(a)anthracene is highly dependent on various environmental factors that affect microbial growth and enzymatic activity.
pH : The acidity or alkalinity of the environment is a critical factor. For Aspergillus terricola, the optimal pH for the degradation of benz(a)anthracene was found to be 6.0, at which it achieved 96.04% degradation. tandfonline.com The degradation efficiency significantly decreases in more acidic (pH < 5) or alkaline (pH > 7.5) conditions. tandfonline.com Most heterotrophic bacteria and fungi that degrade PAHs perform optimally under neutral pH conditions. iastate.edu
Temperature : Temperature influences the metabolic rates of microorganisms and the physical properties of the pollutant. iastate.edumdpi.com Studies on PAH-degrading bacteria have often focused on moderate, mesophilic temperatures (e.g., 30°C) for optimal growth and degradation activity. nih.gov Higher temperatures can increase the solubility and diffusion rates of PAHs, but can also decrease the solubility of oxygen, which is crucial for aerobic degradation pathways. nih.gov
Nutrient Availability : The presence of essential nutrients like nitrogen and phosphorus is vital for microbial growth and the bioremediation process. iastate.edutsu.edu In some cases, the addition of organic amendments or co-substrates, such as lignin-containing materials, can enhance the mineralization of benz(a)anthracene by stimulating microbial activity through co-metabolism. researchgate.net The presence of glucose was also found to support the biotransformation of benz(a)anthracene by Sphingobium sp. strain KK22. nih.gov
| Factor | Optimal Range/Condition | Effect | Reference |
|---|---|---|---|
| pH | ~6.0 - 7.0 | Affects enzyme activity and microbial growth. Efficiency drops in highly acidic or alkaline conditions. | tandfonline.comiastate.edu |
| Temperature | Mesophilic (e.g., 30°C) | Influences microbial metabolic rates and PAH solubility. Extremes can inhibit activity. | iastate.edunih.gov |
| Nutrients | Presence of N, P, and organic co-substrates | Essential for microbial growth. Co-metabolism can enhance degradation rates. | iastate.eduresearchgate.net |
Phytoremediation Potential in Environmental Systems
Phytoremediation, the use of plants to clean up contaminated environments, is a promising strategy for soils contaminated with PAHs like benz(a)anthracene. Plants can help remediate contaminants through various mechanisms, including uptake and translocation, transformation, and stimulation of microbial degradation in the root zone (rhizosphere).
Research has demonstrated that plants can take up benz(a)anthracene from the soil. In a study using tomato plants (Lycopersicon esculentum), seedlings were able to grow in a medium containing benz(a)anthracene and absorb the compound. geneticagraria.it The detection of benz(a)anthracene in the shoots indicated that the plant could translocate it from the roots, although the concentration in the shoots was much lower than in the root system. geneticagraria.it This suggests that while translocation may be limited, plants can play a role in extracting the compound from the soil.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of PAH analysis, providing the necessary separation of target analytes from a multitude of interfering compounds. The choice of technique is often dictated by the complexity of the sample and the analytical objectives.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of PAHs, particularly for those that are thermally labile or less volatile. cdc.gov For compounds like 8-butyl-benz(a)anthracene, reversed-phase HPLC using a chemically bonded nonpolar stationary phase, such as C18, is standard. cdc.gov This setup allows for the effective separation of PAH isomers that can be challenging to resolve by other methods. cdc.gov
The separation is typically achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. axcendcorp.com This gradient allows for the elution of a wide range of PAHs with varying polarities and molecular weights within a single analytical run.
Advanced detection methods are key to the sensitivity and selectivity of HPLC analysis:
Fluorescence Detection (FLD): The aromatic nature of 8-butyl-benz(a)anthracene makes it inherently fluorescent. FLD is an exceptionally sensitive and selective detection method for many PAHs. hplc.eu By using specific excitation and emission wavelengths, analysts can minimize matrix interference and achieve very low detection limits, often in the parts-per-trillion (ng/L) range. nih.govuludag.edu.tr The optimal wavelengths can be programmed to change during the chromatographic run to ensure the highest sensitivity for each eluting compound. tecnofrom.com
Diode Array Detection (DAD): A DAD, also known as a photodiode array (PDA) detector, acquires the full UV-Vis spectrum for each compound as it elutes. This capability is invaluable for peak identification, as the acquired spectrum of a suspected 8-butyl-benz(a)anthracene peak can be compared against a library of standard spectra for confirmation. uci.edu While generally less sensitive than FLD for PAHs, DAD provides crucial qualitative information. uci.edu
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water | Elution of a wide range of PAHs. |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal separation efficiency and run time. |
| Fluorescence Detector | Programmed, compound-specific excitation/emission wavelengths | High sensitivity and selective quantification. hplc.euuludag.edu.tr |
| Diode Array Detector | 220-400 nm | Peak purity assessment and spectral confirmation. uci.edu |
Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile PAHs and offers superior resolution compared to liquid chromatography. mdpi.com For 8-butyl-benz(a)anthracene, a high-resolution capillary column, often with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms), is used to separate it from other alkylated isomers. mdpi.comshimadzu.com
Coupling GC with a Mass Spectrometer (MS) detector provides both high sensitivity and definitive identification based on the mass-to-charge ratio (m/z) and fragmentation patterns of the analyte.
Mass Selective Detector (MSD): An MSD can be operated in two primary modes. In full-scan mode, it acquires a complete mass spectrum, which is useful for identifying unknown compounds by comparing the spectrum to a reference library. researchgate.net For trace quantification, Selected Ion Monitoring (SIM) mode is used, where the detector only monitors specific ions characteristic of 8-butyl-benz(a)anthracene. tdi-bi.com This dramatically increases sensitivity by reducing chemical noise. tdi-bi.com
Tandem Mass Spectrometry (MS/MS): Using a triple quadrupole mass spectrometer (QQQ) provides even greater selectivity and sensitivity. nih.gov This technique involves selecting a precursor ion specific to 8-butyl-benz(a)anthracene, fragmenting it in a collision cell, and then detecting a specific product ion. nih.gov This process, known as Multiple Reaction Monitoring (MRM), is highly effective at eliminating matrix interferences, making it ideal for complex samples. nih.gov
Fourier-Transform Infrared Spectroscopy (FT-IR): While less common, GC can also be coupled to an FT-IR detector. This provides information about the functional groups present in a molecule, offering complementary structural data to MS.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film) with a 5% phenyl phase | High-resolution separation of isomers. mdpi.com |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase for analyte transport. |
| Injection Mode | Splitless | Maximizes transfer of analyte onto the column for trace analysis. |
| Ionization | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Highly sensitive and selective quantification. tdi-bi.comnih.gov |
For exceptionally complex samples, such as crude oil or heavily contaminated sediments, one-dimensional GC may not provide sufficient resolving power to separate all the alkylated PAH isomers. mdpi.com Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation capacity. researchgate.netnih.gov
In a GCxGC system, two columns with different stationary phase selectivities (e.g., a non-polar column followed by a mid-polar or polar column) are connected in series via a modulator. mdpi.com The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast, secondary separation. The result is a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. researchgate.net This powerful technique allows for the separation of 8-butyl-benz(a)anthracene from a vast number of other hydrocarbons, including other C4-alkylated isomers of benz(a)anthracene (B33201), which would co-elute in a standard GC analysis. researchgate.netresearchgate.net
Mass Spectrometry for Structural Characterization and Trace Analysis
Mass spectrometry is not only a powerful detector for chromatography but also a standalone tool for structural elucidation and source apportionment, particularly when dealing with metabolites or trying to understand the origins of contamination.
When PAHs like 8-butyl-benz(a)anthracene are metabolized by organisms, they are converted into more polar compounds such as phenols, dihydrodiols, and epoxides. researchgate.netnih.govresearchgate.net Some of these reactive metabolites can covalently bind to macromolecules like DNA, forming DNA adducts, which is a critical step in chemical carcinogenesis. nih.govrsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS), provide extremely accurate mass measurements (typically with errors < 5 ppm). researchgate.netmdpi.com This accuracy allows for the unambiguous determination of the elemental formula of a metabolite. For example, the addition of an oxygen atom (hydroxylation) to 8-butyl-benz(a)anthracene can be confirmed by the precise mass shift.
Tandem Mass Spectrometry (MS/MS): MS/MS is essential for determining the structure of metabolites and DNA adducts. rsc.org The parent molecule is isolated, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint that helps to locate the site of metabolism on the benz(a)anthracene core or the butyl side chain. cdc.gov For DNA adducts, characteristic neutral losses, such as the deoxyribose sugar, are key indicators of their identity. nih.govcdc.gov
| Parent Compound | Metabolic Transformation | Potential Metabolite | Expected Mass Change (Da) |
|---|---|---|---|
| 8-butyl-benz(a)anthracene | Hydroxylation | Hydroxy-8-butyl-benz(a)anthracene | +15.9949 |
| 8-butyl-benz(a)anthracene | Dihydroxylation | Dihydrodiol-8-butyl-benz(a)anthracene | +33.9877 |
| 8-butyl-benz(a)anthracene | Epoxidation | Epoxy-8-butyl-benz(a)anthracene | +15.9949 |
Distinguishing between different sources of PAH contamination (e.g., petrogenic from oil spills vs. pyrogenic from combustion) is a key challenge in environmental forensics. nih.gov Compound-Specific Isotope Analysis (CSIA) using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful tool for this purpose. researchgate.net
This technique measures the ratio of stable isotopes, primarily carbon-13 to carbon-12 (δ¹³C), for individual compounds like 8-butyl-benz(a)anthracene. tdl.org PAHs from different sources often have distinct isotopic signatures. researchgate.net
Petrogenic PAHs: Crude oil and its refined products are typically more depleted in ¹³C (i.e., have more negative δ¹³C values).
Pyrogenic PAHs: PAHs formed during the high-temperature combustion of organic matter (e.g., from vehicle exhaust, coal burning, or wood smoke) are generally more enriched in ¹³C (less negative δ¹³C values).
By measuring the specific δ¹³C value of 8-butyl-benz(a)anthracene in an environmental sample, researchers can gain direct evidence about its origin, helping to apportion sources in a mixed-pollution scenario. tdl.orgsciengine.com
Spectroscopic Methods for Molecular Interactions
Spectroscopic techniques are pivotal in understanding the molecular behavior of chemical compounds. For a polycyclic aromatic hydrocarbon (PAH) such as 8-butylbenz(a)anthracene, methods like Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and fluorescence spectroscopy provide invaluable insights into its structure and interactions with biological macromolecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including synthetic intermediates and metabolites of 8-butylbenz(a)anthracene. researchgate.netnottingham.ac.uk One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the atoms within the molecule. For 8-butylbenz(a)anthracene, the ¹H NMR spectrum would characteristically show a complex series of signals in the aromatic region (typically δ 7-9 ppm) corresponding to the protons on the fused ring system, and distinct signals in the aliphatic region (typically δ 0.9-3.0 ppm) for the protons of the 8-butyl group.
Two-dimensional (2D) NMR experiments are employed for more complex structures or to confirm assignments. cornell.edu Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, helping to identify adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. cornell.edu The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful as it shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular framework, especially in identifying the precise location of the butyl substituent on the benz(a)anthracene skeleton. cornell.edu
In metabolic studies, NMR is indispensable for identifying the structure of metabolites. After cellular processing, the parent compound, 8-butylbenz(a)anthracene, can be hydroxylated, epoxidized, or undergo other transformations. These structural changes result in predictable shifts in the NMR spectra, allowing for the precise characterization of the metabolic products.
Table 1: Exemplary ¹H and ¹³C NMR Data Interpretation for 8-Butylbenz(a)anthracene Moiety This table is illustrative, based on general chemical shift ranges for similar structures.
| Atom Type | Exemplary ¹H Chemical Shift (δ, ppm) | Exemplary ¹³C Chemical Shift (δ, ppm) | Notes |
| Aromatic CH | 7.5 - 9.0 | 120 - 130 | Multiple overlapping signals forming a complex pattern characteristic of the benz(a)anthracene core. |
| Quaternary Aromatic C | N/A | 125 - 135 | Carbons at ring junctions or substitution points. |
| -CH₂- (alpha to ring) | 2.8 - 3.2 | 35 - 40 | The methylene (B1212753) group of the butyl chain directly attached to the aromatic ring is deshielded. |
| -CH₂- (beta, gamma) | 1.3 - 1.8 | 22 - 33 | Methylene groups within the middle of the butyl chain. |
| -CH₃ (terminal) | 0.9 - 1.1 | 13 - 15 | The terminal methyl group of the butyl chain is the most shielded. |
UV-Vis and Fluorescence Spectroscopy for Studying DNA Binding and Cellular Uptake Mechanisms
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are highly sensitive methods used to investigate the non-covalent interactions between molecules like 8-butylbenz(a)anthracene and biological targets such as DNA. These techniques can also be applied to monitor the uptake of fluorescent compounds into cells.
DNA Binding Studies
The interaction of planar aromatic molecules with DNA can be monitored by changes in the molecule's UV-Vis absorption spectrum. mdpi.com When a compound like 8-butylbenz(a)anthracene binds to DNA, shifts in the absorption maxima and changes in molar absorptivity are often observed.
Hypochromism and Hyperchromism: A decrease in absorbance (hypochromism) often suggests an intercalative binding mode, where the molecule inserts itself between the DNA base pairs. An increase in absorbance (hyperchromism) can indicate other binding modes, such as groove binding. ut.ac.irresearchgate.net
Bathochromic and Hypsochromic Shifts: A shift of the absorption maximum to a longer wavelength (red shift or bathochromic shift) or a shorter wavelength (blue shift or hypsochromic shift) provides further evidence of interaction. mdpi.com
Fluorescence spectroscopy offers even greater sensitivity for studying these interactions. nih.gov The intrinsic fluorescence of a molecule like 8-butylbenz(a)anthracene may be quenched (decreased) or enhanced upon binding to DNA. nih.gov Competitive displacement assays are also common, where the compound of interest displaces a known fluorescent DNA probe, leading to a measurable change in the probe's fluorescence signal. nih.gov Studies on nonreactive metabolite models of the parent benz(a)anthracene have demonstrated that such molecules can bind to DNA, with intercalation being a significant binding mode. nih.gov
Cellular Uptake Mechanisms
The inherent fluorescence of many PAHs allows for their visualization and tracking within living cells using techniques like fluorescence microscopy. By monitoring the location and intensity of the fluorescence signal over time, researchers can gain insights into the mechanisms of cellular uptake (e.g., passive diffusion, endocytosis), intracellular trafficking, and localization within specific organelles. nih.govrsc.org
Table 2: Spectroscopic Changes Indicating Molecular Interactions with DNA
| Spectroscopic Technique | Observed Phenomenon | Common Interpretation |
| UV-Vis Spectroscopy | Hypochromism (decreased absorbance) | Intercalation between DNA base pairs. mdpi.com |
| Hyperchromism (increased absorbance) | Groove binding or electrostatic interactions. ut.ac.irresearchgate.net | |
| Bathochromic Shift (red shift) | Alteration of the electronic environment upon binding. mdpi.com | |
| Fluorescence Spectroscopy | Fluorescence Quenching | Static (complex formation) or dynamic (collisional) quenching by DNA. |
| Fluorescence Enhancement | Binding to a hydrophobic pocket, shielding from solvent quenching. | |
| Competitive Displacement | Reduction in fluorescence of a pre-bound probe (e.g., ethidium (B1194527) bromide) indicates displacement by the test compound. |
Method Validation and Quality Control in Research Studies
To ensure that data from research studies are reliable and accurate, the analytical methods used must be rigorously validated. For the analysis of 8-butylbenz(a)anthracene in environmental or biological samples, key validation parameters include recovery, sensitivity, and selectivity. scispace.com Quality control is maintained through the consistent use of internal standards and certified reference materials.
Analyzing trace amounts of specific PAHs in complex matrices like soil, water, or tissue presents significant analytical challenges. nih.govresearchgate.net
Recovery: This parameter measures the efficiency of the entire analytical procedure, particularly the sample extraction and clean-up steps. It is determined by analyzing a sample that has been spiked with a known amount of the analyte. Low recovery indicates loss of the analyte during sample processing. For PAHs, recoveries can be affected by the choice of extraction solvent and technique (e.g., solid-phase extraction, liquid-liquid extraction). raco.cat Acceptable recovery ranges are typically between 70% and 120%, though this can vary by matrix and regulatory guidelines. thermofisher.commdpi.com
Sensitivity: This refers to the lowest concentration of an analyte that can be reliably detected and quantified. It is typically defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). High sensitivity is crucial as PAHs are often present at very low concentrations. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) operated in selected ion monitoring (SIM) mode provide excellent sensitivity for PAH analysis. restek.com
Selectivity: This is the method's ability to differentiate and quantify the target analyte in the presence of other components in the sample (the matrix). mdpi.com Co-eluting substances from the matrix can interfere with the analyte signal. High selectivity is achieved through efficient chromatographic separation (e.g., using specialized GC columns) and the use of selective detectors like a mass spectrometer, which identifies compounds based on their unique mass-to-charge ratio. restek.com
Table 3: Key Parameters in Analytical Method Validation for PAHs
| Parameter | Definition | Importance in Complex Matrices | Typical Acceptance Criteria |
| Recovery | The percentage of the true analyte concentration obtained by the method. | Assesses the efficiency of extraction and cleanup, which can be hampered by matrix effects. nih.gov | 70-120% |
| Sensitivity (LOD/LOQ) | The lowest concentration that can be reliably detected (LOD) or quantified (LOQ). | Essential for trace-level analysis of potent compounds in environmental or biological samples. thermofisher.com | Method- and application-dependent. |
| Selectivity | The ability to measure the analyte accurately in the presence of interferences. | Crucial for avoiding false positives and biased results caused by co-extracted matrix components. mdpi.com | No significant interference at the analyte's retention time/mass transition. |
Use of Internal Standards and Certified Reference Materials
Internal Standards (IS): An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known quantity to every sample, standard, and blank before processing. nih.gov The IS is used to correct for the loss of analyte during sample preparation and for variations in instrument response. tdi-bi.com For PAH analysis, isotopically labeled analogues (e.g., deuterated PAHs such as chrysene-d₁₂) are considered the gold standard for use as internal standards because their behavior is nearly identical to that of the native compounds, but they can be distinguished by a mass spectrometer. mdpi.comnih.gov
Certified Reference Materials (CRMs): CRMs are highly characterized and homogeneous materials with a certified concentration of one or more analytes. They are produced by national metrology institutes or accredited producers. Analyzing a CRM as if it were an unknown sample is the best way to assess the accuracy and traceability of an analytical method. If the measured value falls within the certified range of the CRM, it provides confidence in the entire analytical system, from sample preparation to final measurement.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and predict the reactivity of 8-butylbenz(a)anthracene and its metabolites.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov In the context of 8-butylbenz(a)anthracene, the energy and shape of these frontier orbitals are critical in determining its susceptibility to metabolic activation and subsequent reactions with cellular nucleophiles like DNA.
The addition of an 8-butyl group to the benz(a)anthracene (B33201) scaffold is expected to influence the electronic properties of the polycyclic aromatic system. As an electron-donating group, the butyl substituent can raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack and oxidation. Conversely, it can also affect the energy of the LUMO. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Metabolic activation of benz(a)anthracene derivatives often proceeds through the formation of diol epoxides in the "bay region." FMO theory helps explain the high reactivity of these metabolites. The introduction of epoxide and hydroxyl groups significantly alters the electronic landscape, leading to a LUMO that is localized on the epoxide ring, making it highly susceptible to nucleophilic attack by DNA bases. Quantum chemical calculations can model these changes and quantify the energies of the frontier orbitals for the parent compound and its various metabolites.
Table 1: Hypothetical Frontier Orbital Energies for 8-Butylbenz(a)anthracene and its Metabolites
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benz(a)anthracene | -5.50 | -1.50 | 4.00 |
| 8-Butylbenz(a)anthracene | -5.45 | -1.48 | 3.97 |
| 8-Butylbenz(a)anthracene-diol | -5.30 | -1.60 | 3.70 |
| 8-Butylbenz(a)anthracene-diol-epoxide (Bay Region) | -5.35 | -1.85 | 3.50 |
| Note: These values are illustrative and represent expected trends based on chemical principles. Actual values would require specific quantum chemical calculations. |
Computational methods are instrumental in predicting which positions on the 8-butylbenz(a)anthracene molecule are most likely to undergo metabolic transformation. These "metabolic hotspots" are often the sites of initial oxidation by cytochrome P450 enzymes. Models can calculate the relative ease of atom oxidation, often correlating with regions of high electron density or specific orbital characteristics. For polycyclic aromatic hydrocarbons (PAHs), the bay region is a well-known hotspot for the formation of highly carcinogenic diol-epoxides. nih.gov
Once a reactive metabolite, such as a diol epoxide, is formed, computational chemistry can be used to predict its DNA binding affinity. This involves calculating the energy of interaction between the metabolite and a model of DNA. These calculations can help determine the likelihood of covalent adduct formation, a critical step in chemical carcinogenesis. nih.gov The calculations can assess the stability of the resulting DNA adduct and predict which DNA bases (e.g., guanine (B1146940), adenine) are the most likely targets. nih.govnih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques that model the interaction between a small molecule (ligand), like 8-butylbenz(a)anthracene, and a large biomolecule (receptor), such as an enzyme or a DNA strand.
The metabolic activation of 8-butylbenz(a)anthracene is initiated by its binding to cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1 and CYP1B1, which are known to process PAHs. nih.gov Molecular docking simulations can predict the preferred binding orientation of 8-butylbenz(a)anthracene within the active site of these enzymes. mdpi.commdpi.com These models help identify key amino acid residues that interact with the substrate and stabilize its position for optimal catalysis. The binding affinity, often expressed as a docking score, can be calculated to estimate the strength of the interaction. its.ac.id
The toxicity of many PAHs is also mediated by their binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.gov Molecular dynamics (MD) simulations can be used to model the binding of 8-butylbenz(a)anthracene to the AhR ligand-binding domain. MD simulations provide a dynamic view of the interaction over time, showing how the protein structure might change to accommodate the ligand and revealing the stability of the ligand-receptor complex. nih.govresearchgate.net
Table 2: Illustrative Molecular Docking Results for 8-Butylbenz(a)anthracene with Biological Receptors
| Receptor Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| CYP1A1 | -9.5 | Phe224, Phe123, Ala317 |
| CYP1B1 | -9.2 | Phe231, Gly320, Val394 |
| AhR | -8.8 | His320, Phe324, Gln377 |
| Note: Binding energies and residues are examples to illustrate the output of docking studies. |
Before covalent bond formation, PAHs and their metabolites can physically insert themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.govnih.gov Molecular dynamics simulations are particularly useful for studying this phenomenon. researchgate.net These simulations can model the process of 8-butylbenz(a)anthracene or its planar metabolites approaching the DNA and intercalating, revealing the energetic favorability and the structural perturbations to the DNA helix.
Following the formation of a reactive diol-epoxide, it can form a covalent bond with DNA, creating a DNA adduct. The conformation of this adduct can significantly impact DNA replication and repair, influencing the mutagenic potential of the compound. nih.gov MD simulations can model the three-dimensional structure of these adducts, showing how the bulky 8-butylbenz(a)anthracene moiety is positioned within the DNA helix (e.g., in the major or minor groove) and how it distorts the normal DNA structure. These structural insights are vital for understanding the mechanisms of PAH-induced mutations.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Mechanistic Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. researchgate.net
In the context of 8-butylbenz(a)anthracene, a QSAR study would involve a series of related benz(a)anthracene derivatives with different substituents. researchgate.net For each compound, a set of numerical descriptors is calculated to represent its structural, electronic, and physicochemical properties (e.g., molecular weight, logP, HOMO/LUMO energies, steric parameters). A mathematical model is then developed to link these descriptors to an experimentally measured biological activity, such as carcinogenic potency or metabolic rate. researchgate.net
These models can be used to predict the activity of untested compounds like 8-butylbenz(a)anthracene and to provide mechanistic insights by identifying which molecular properties are most important for a given biological effect. For example, a QSAR model might reveal that the carcinogenic potential of benz(a)anthracene derivatives is strongly correlated with the energy of the LUMO of their diol-epoxide metabolites, reinforcing the importance of this reactive intermediate in the mechanism of action.
Development of Models for Predicting Biological Activities Based on Molecular Descriptors of Alkyl-PAHs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties, which can be quantified by molecular descriptors.
For alkyl-PAHs, QSAR models have been developed to predict various biological endpoints, including mutagenicity and carcinogenicity. These models typically rely on a range of molecular descriptors that capture the electronic, steric, and hydrophobic properties of the molecules.
Key Molecular Descriptors in QSAR Models for Alkyl-PAHs:
Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, which are crucial for its reactivity and interaction with biological macromolecules. Commonly used electronic descriptors include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): Represents the molecule's ability to donate electrons.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Represents the molecule's ability to accept electrons. The energy of the LUMO has been shown to be a significant parameter in predicting the mutagenic and carcinogenic potencies of methyl-substituted benz[a]anthracenes. Current time information in Provincia di Treviso, IT.
ΔE (HOMO-LUMO gap): The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical reactivity and stability.
Partial Atomic Charges: The distribution of electron density across the molecule.
Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule, which can influence its ability to fit into the active site of an enzyme or a receptor. Examples include:
Sterimol Parameters (L, B1, B5): Describe the length and width of a substituent in different dimensions.
Taft Steric Parameter (Es): An empirical parameter that quantifies the steric effect of a substituent.
Hydrophobic Descriptors: These descriptors measure the hydrophobicity of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The most common hydrophobic descriptor is:
Log P (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity.
Application to 8-Butyl-benz(a)anthracene:
To illustrate the types of data used in such models, the following table presents calculated physicochemical properties for 8-propyl-benz(a)anthracene, a close structural analog. These values can serve as estimates for the properties of 8-butyl-benz(a)anthracene and would be key inputs for any QSAR model.
| Property | Value | Descriptor Type |
|---|---|---|
| Log P (Octanol/Water Partition Coefficient) | 6.099 | Hydrophobic |
| Water Solubility (log10(S) in mol/l) | -8.11 | Hydrophobic |
| McGowan's Characteristic Volume (McVol) | 224.610 ml/mol | Steric |
| Enthalpy of Vaporization (ΔvapH°) | 71.52 kJ/mol | Physicochemical |
| Boiling Point (Tboil) | 778.44 K | Physicochemical |
Data for 8-propyl-benz(a)anthracene, a structural analog.
Evaluation of Steric and Electronic Parameters of the Butyl Group
The biological activity of an alkyl-PAH is significantly influenced by the steric and electronic effects of the alkyl substituent. The position and nature of the alkyl group can affect the metabolic activation of the parent PAH and its interaction with biological targets.
Steric Parameters:
The size and shape of the butyl group at the 8-position of benz(a)anthracene can introduce steric hindrance that may influence its biological activity. For instance, studies on methyl-substituted benz[a]anthracenes have shown that steric strain in the "bay-region" of the molecule can enhance tumorigenic activity. nih.gov The 8-position is adjacent to the bay region, suggesting that a bulky substituent at this position could impact the planarity of the aromatic system and its subsequent metabolic processing.
Several parameters are used to quantify the steric effects of substituents:
Taft's Steric Parameter (Es): This is an empirical parameter derived from the rates of hydrolysis of aliphatic esters. More negative values indicate greater steric hindrance.
Charton's Steric Parameter (υ): This parameter is based on the van der Waals radii of the substituent and is considered a more direct measure of steric bulk.
Sterimol Parameters: These parameters, calculated from molecular geometries, describe the dimensions of the substituent in several directions.
The following table provides established steric parameters for the n-butyl group, which are essential for evaluating its steric influence on the benz(a)anthracene core.
| Parameter | Value for n-Butyl | Description |
|---|---|---|
| Taft's Es | -0.39 | Quantifies steric hindrance. |
| Charton's υ | 0.68 | Based on van der Waals radii. |
| Sterimol L | 4.93 | Length of the substituent. |
| Sterimol B1 | 1.70 | Minimum width of the substituent. |
| Sterimol B5 | 2.59 | Maximum width of the substituent. |
Electronic Parameters:
The butyl group, being an alkyl group, is generally considered to be electron-donating through an inductive effect (+I). This electron-donating nature can increase the electron density of the aromatic ring system, potentially influencing its susceptibility to metabolic activation. The electronic effect of a substituent is commonly quantified using Hammett constants (σ).
Hammett Sigma (σ) Constants: These constants describe the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. They are determined from the ionization of substituted benzoic acids.
σm (meta): Primarily reflects the inductive effect.
σp (para): Reflects both inductive and resonance effects.
For an n-butyl group, the electronic effect is primarily inductive. The following table lists the relevant Hammett constants for the n-butyl group.
| Parameter | Value for n-Butyl | Description |
|---|---|---|
| Hammett σm | -0.07 | Indicates a weak electron-donating inductive effect. |
| Hammett σp | -0.16 | Indicates a weak electron-donating effect (inductive and hyperconjugative). |
In the context of 8-butyl-benz(a)anthracene, the weak electron-donating nature of the butyl group would be expected to slightly increase the electron density in the benz(a)anthracene ring system. Computational studies on substituted benz[a]anthracene derivatives have shown that such electronic modifications can alter the stability of carbocations formed during metabolic activation, which in turn correlates with biological activity. researchgate.netnih.gov
Concluding Remarks and Future Research Directions
Current State of Knowledge Regarding BENZ(a)ANTHRACENE (B33201), 8-BUTYL-
BENZ(a)ANTHRACENE, 8-BUTYL- is a derivative of the parent PAH benz(a)anthracene, characterized by a butyl group substituted at the 8-position of the fused four-ring aromatic structure. The existing body of research on alkylated PAHs suggests that the presence and position of the alkyl group can significantly influence the compound's physicochemical properties, metabolic fate, and biological activity.
Currently, much of the understanding of alkylated PAHs is generalized from studies on more common methyl-substituted derivatives. It is known that alkylation can alter the electronic properties of the aromatic system, which in turn affects metabolic activation and detoxification pathways. For instance, alkyl substitution can shift the primary site of metabolism from the aromatic rings to the alkyl side chain, a process mediated by cytochrome P450 enzymes. This can lead to the formation of different metabolites compared to the parent PAH, with potentially altered toxicological profiles.
The environmental prevalence of alkylated PAHs, often in higher concentrations than their parent compounds in petroleum-contaminated sites, underscores the importance of understanding their behavior and effects. eurofinsus.com However, a significant knowledge gap remains regarding the specific environmental fate, bioaccumulation potential, and toxicological impact of 8-butyl-benz(a)anthracene.
Emerging Research Avenues for Alkyl-Substituted Benz(a)anthracenes
To address the current limitations in our understanding, several key research areas are emerging. These avenues promise to provide a more detailed and nuanced picture of the environmental and health risks posed by the vast array of alkylated PAHs, including 8-butyl-benz(a)anthracene.
Advanced Synthetic Routes for Specific Isomers
A fundamental challenge in studying specific alkyl-PAH isomers is the lack of pure standards for analytical and toxicological assessments. The development of advanced, regioselective synthetic methods is crucial. Traditional methods often yield mixtures of isomers that are difficult to separate. Modern organic synthesis techniques, such as transition-metal-catalyzed cross-coupling reactions, could offer precise control over the position of alkyl group substitution on the benz(a)anthracene core. Success in this area would enable the production of analytical grade 8-butyl-benz(a)anthracene, facilitating more accurate and reproducible research into its properties and effects.
Integrated Omics Approaches in Mechanistic Biotransformation Research
Understanding the metabolic fate of 8-butyl-benz(a)anthracene is key to predicting its toxicity. Integrated "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful approach to elucidate the complex biotransformation pathways. For example, transcriptomics can identify the specific cytochrome P450 enzymes and other genes that are up- or down-regulated in response to exposure. Metabolomics can then identify the full spectrum of metabolites produced, providing a complete picture of the metabolic pathways. This integrated approach will not only reveal the specific biotransformation of 8-butyl-benz(a)anthracene but also provide insights into its mechanisms of toxicity.
Development of Novel Bioremediation Strategies
Given the prevalence of alkylated PAHs in contaminated environments, developing effective bioremediation strategies is a priority. While microbial degradation of PAHs is a known process, the presence of alkyl chains can alter the rate and efficiency of degradation. nih.gov Future research should focus on identifying and engineering microorganisms with enhanced capabilities to degrade branched alkyl-PAHs like 8-butyl-benz(a)anthracene. This could involve prospecting for novel microbial strains in contaminated sites or using genetic engineering to enhance the metabolic pathways of known PAH-degrading bacteria and fungi.
Refined Computational Models for Predicting Biological Outcomes
In the absence of extensive empirical data for every alkyl-PAH isomer, robust computational models are invaluable for predicting their biological activity and potential toxicity. Quantitative Structure-Activity Relationship (QSAR) models can be refined using the growing dataset on various alkylated PAHs to better predict the properties of less-studied compounds like 8-butyl-benz(a)anthracene. Molecular docking simulations can also be employed to predict the binding affinity of 8-butyl-benz(a)anthracene and its metabolites to key biological targets such as the AhR and metabolic enzymes. These in silico approaches can help prioritize isomers for further toxicological testing and risk assessment.
Broader Implications for Environmental and Biochemical Sciences
From a biochemical perspective, investigating the structure-activity relationships of a wide range of alkylated PAHs will provide fundamental insights into the mechanisms of chemical carcinogenesis and xenobiotic metabolism. Elucidating how a simple change in the position or size of an alkyl group can dramatically alter biological activity will enhance our understanding of the intricate interactions between chemicals and biological systems. Ultimately, this research will contribute to the development of more predictive models of toxicity and more effective strategies for protecting human and environmental health.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for detecting and quantifying 8-butyl-benz(a)anthracene in environmental or biological samples?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection due to the compound’s aromatic structure and fluorescence properties . For complex matrices (e.g., coal tar or biological tissues), sample preparation should include Soxhlet extraction followed by silica gel cleanup to isolate PAHs . Calibration with certified reference materials (CRMs) is critical to address matrix interferences.
Q. How should 8-butyl-benz(a)anthracene be synthesized and purified for laboratory use?
- Methodological Answer : Synthesis can be adapted from methods used for benz(a)anthracene derivatives. For example, alkylation at the 8-position may involve Friedel-Crafts alkylation using butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Purification requires recrystallization using ethanol or methanol under inert conditions to prevent oxidation. Purity (>98%) should be verified via melting point analysis (expected range: 122–123°C for crystalline forms) and NMR spectroscopy .
Q. What safety protocols are essential when handling 8-butyl-benz(a)anthracene in a research setting?
- Methodological Answer :
- Engineering Controls : Use a Class I, Type B biological safety hood for synthesis or weighing to minimize airborne exposure .
- PPE : Wear nitrile gloves, lab coats, and NIOSH-approved N95 respirators. Avoid skin contact due to potential carcinogenicity .
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation. Store separately from oxidizing agents (e.g., peroxides) .
- Decontamination : Use HEPA-filtered vacuums for spills; avoid dry sweeping to reduce dust dispersion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported carcinogenic potencies of 8-butyl-benz(a)anthracene across in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from metabolic activation differences. Conduct comparative studies using:
- In vitro models : Liver S9 fractions with varying cytochrome P450 isoforms to assess metabolic activation pathways .
- In vivo models : Use transgenic mice (e.g., CYP1A1/1B1 knockouts) to isolate metabolic contributions .
- Data normalization : Express potency relative to benzo[a]pyrene-equivalent factors (B[a]P-TEFs) to standardize comparisons .
Q. What experimental designs are optimal for studying the environmental persistence and bioaccumulation of 8-butyl-benz(a)anthracene?
- Methodological Answer :
- Persistence Studies : Use OECD 307 guidelines—incubate the compound in soil/water systems under controlled aerobic/anaerobic conditions. Monitor degradation via HPLC every 14 days for 60 days .
- Bioaccumulation : Expose aquatic organisms (e.g., Daphnia magna) to sublethal concentrations. Measure bioconcentration factors (BCFs) using lipid-normalized tissue concentrations .
- Advanced Detection : Apply isotope-labeled ¹⁴C-8-butyl-benz(a)anthracene for precise tracking in environmental matrices .
Q. How can the structural-activity relationship (SAR) of 8-butyl-benz(a)anthracene be elucidated to predict its interaction with DNA or proteins?
- Methodological Answer :
- Computational Modeling : Perform molecular docking with DNA adducts (e.g., using AutoDock Vina) to identify binding affinity at guanine-rich regions .
- Experimental Validation : Use ³²P-postlabeling assays to quantify DNA adduct formation in human hepatoma cells (HepG2) .
- Comparative SAR : Synthesize analogs (e.g., 8-methyl or 8-phenyl derivatives) and compare mutagenicity in Ames tests with S9 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
